2-Hydroxy-5-iodo-4-methylbenzoic acid

説明

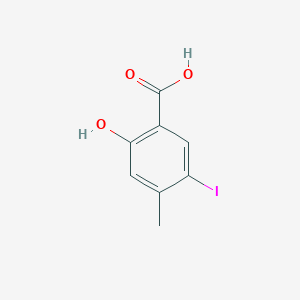

Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-5-iodo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMZYHSBLJWZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460614 | |

| Record name | 2-hydroxy-5-iodo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850146-83-7 | |

| Record name | 2-hydroxy-5-iodo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydroxy-5-iodo-4-methylbenzoic acid physical and chemical properties

An In-depth Technical Guide to 2-Hydroxy-5-iodo-4-methylbenzoic Acid: Physicochemical Properties and Experimental Analysis

Authored by a Senior Application Scientist

Introduction

This compound is a polysubstituted aromatic carboxylic acid that serves as a crucial building block in various fields of chemical synthesis. Its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, a methyl group, and an iodine atom—imparts a distinct reactivity profile, making it a valuable intermediate. For researchers in medicinal chemistry and drug development, this compound is particularly significant as a scaffold for synthesizing novel pharmaceutical agents.[1] Its structure allows for diverse chemical modifications, enabling the creation of molecules with specific biological activities.[1][2][3] This guide provides a comprehensive technical overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols for its characterization, aimed at empowering researchers to effectively utilize this versatile compound.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is the foundation for interpreting its behavior. The functional groups dictate its reactivity, polarity, and intermolecular interactions.

The structure features a benzoic acid core. The hydroxyl group at position 2 and the carboxylic acid at position 1 can form a strong intramolecular hydrogen bond, a characteristic feature of salicylic acid derivatives that influences acidity and reactivity. The iodine atom at position 5 is a heavy halogen, significantly increasing the molecule's density and providing a reactive site for cross-coupling reactions. The methyl group at position 4 is an electron-donating group, which can subtly modulate the electronic properties of the aromatic ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and formulation. The data presented below are compiled from various chemical databases.

| Property | Value | Significance for Researchers | Source |

| Appearance | White to off-white crystalline powder | Provides a baseline for visual inspection of purity. Deviations in color may indicate impurities or degradation. | [3] |

| Boiling Point | 388.7°C at 760 mmHg (Predicted) | Useful for purification by distillation under vacuum, though high temperature suggests potential for decomposition. | [1] |

| Density | 2.004 g/cm³ (Predicted) | Important for reaction scale-up, solvent volume calculations, and formulation design. | [1] |

| Vapor Pressure | 9.75E-07 mmHg at 25°C (Predicted) | The extremely low vapor pressure indicates the compound is non-volatile under standard lab conditions, simplifying handling. | [1] |

| Refractive Index | 1.686 (Predicted) | Can be used as a quality control parameter to check purity if the compound is in a liquid state or dissolved. | [1] |

| Storage Temperature | 2-8°C | Suggests the compound may have limited long-term stability at room temperature; refrigeration is recommended. | [1] |

Note: Many of these properties are computationally predicted and should be confirmed experimentally for critical applications.

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound.

¹H NMR Spectroscopy

Proton NMR provides information on the number and electronic environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons, the methyl protons, and the acidic protons.

-

Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 3 and 6 will have unique chemical shifts due to the different neighboring substituents.

-

Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.2-2.5 ppm.[6]

-

Hydroxyl (-OH) and Carboxylic Acid (-COOH) Protons: These protons produce broad singlets with variable chemical shifts, often appearing far downfield (>10 ppm for the -COOH proton).[7] Their positions are highly dependent on solvent and concentration.

FTIR Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

-

O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H group. A sharper O-H stretch for the phenolic group may also be visible around 3200-3400 cm⁻¹.[8]

-

C=O Stretch: A strong, sharp absorption band around 1660-1700 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.[8]

-

C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and phenol will be present in the 1200-1300 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M+): The molecular ion peak will appear at an m/z corresponding to the molecular weight (278.04).

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic M+2 peak like chlorine or bromine.[9][10] However, the presence of iodine can be inferred from fragmentation patterns, such as the loss of an iodine radical (a loss of 127 mass units).

Experimental Protocols for Core Property Determination

To ensure scientific integrity, the following protocols are provided as self-validating systems for characterizing this compound.

Protocol for Melting Point Determination

Purpose: To determine the temperature range over which the solid compound transitions to a liquid, which serves as a crucial indicator of purity. Pure crystalline compounds typically have a sharp melting range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: Place a small amount of the dry, crystalline compound on a watch glass. If necessary, finely crush the powder using a mortar and pestle.[11]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.[11][12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.

-

Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[12]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[11][13]

Expertise & Causality: A slow heating rate near the melting point is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.[12] A wide melting range (>2°C) typically indicates the presence of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid.

Caption: Workflow for accurate melting point determination.

Protocol for Solubility Profiling

Purpose: To determine the solubility of the compound in various solvents, which is essential for selecting appropriate solvents for reactions, purification, and formulation.

Methodology:

-

Solvent Selection: Prepare test tubes with a panel of representative solvents: Water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Ethanol, and Dichloromethane.

-

Sample Addition: To each test tube, add approximately 25 mg of the compound.[14]

-

Solvent Addition & Observation: Add 0.75 mL of the selected solvent to the corresponding test tube in portions. After each addition, vortex or shake the tube vigorously for 30-60 seconds.[14][15]

-

Classification:

-

Soluble: The entire solid dissolves completely.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No discernible amount of solid dissolves.

-

-

Acid-Base Causality:

-

Solubility in 5% NaOH indicates an acidic functional group (like the carboxylic acid or phenol) is present, as it forms a water-soluble sodium salt.

-

Solubility in 5% NaHCO₃, a weaker base, specifically indicates a strongly acidic group like a carboxylic acid. Phenols are typically not acidic enough to react with bicarbonate.[15]

-

Insolubility in water but solubility in polar organic solvents like ethanol suggests the molecule has significant non-polar character despite its polar functional groups.

-

Caption: Systematic workflow for solubility profiling.

Protocol for pKa Determination via Potentiometric Titration

Purpose: To quantify the acidity of the ionizable functional groups (carboxylic acid and phenol). The pKa value is critical for predicting the ionization state of the molecule at a given pH, which profoundly affects its solubility, membrane permeability, and receptor binding.

Methodology:

-

System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).[16]

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).[17]

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

-

Titration: Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[16][18]

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The curve will show one or two inflection points (equivalence points).

-

The pKa is the pH at the half-equivalence point, where half of the acidic group has been neutralized.[17] Two pKa values may be observed, one for the carboxylic acid (expected pKa ~3-5) and one for the phenol (expected pKa ~8-10).

-

Trustworthiness & Validation: This method is highly accurate because the pKa is determined from a full titration curve rather than a single point.[17] The shape of the curve itself validates the data; a clear sigmoidal shape confirms a successful titration. Performing the titration in triplicate ensures the reproducibility of the result.[16]

Conclusion

This compound is a well-defined chemical entity with a unique combination of functional groups that make it a valuable tool for chemical synthesis and drug discovery. Its properties, from its solid-state characteristics to its spectroscopic signature and acidity, are all direct consequences of its molecular structure. By employing the rigorous experimental protocols detailed in this guide, researchers can ensure the quality and identity of their material, enabling reproducible and reliable results in their downstream applications. This comprehensive understanding is the cornerstone of sound scientific and developmental work.

References

- Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2023). Magn Reson Chem, 61(4), 248-252.

- Anomalous >1>H NMR chemical shift behavior of substituted benzoic acid esters. (n.d.). Wiley Online Library.

- Cas 850146-83-7, this compound. (n.d.). LookChem.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Melting point determin

- FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. (2004). Acta Pharm, 54(3), 163-76.

- How To Determine Melting Point Of Organic Compounds?. (2025, January 30). Chemistry For Everyone.

- FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. (2004). Acta Pharm, 54(3), 177-91.

- How to determine the solubility of a substance in an organic solvent?. (2024, May 28).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry.

- Melting Point Determin

- Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. (n.d.).

- mass spectra - the M+2 peak. (n.d.). Chemguide.

- How to determine the solubility of organic compounds. (2017, June 24). Quora.

- Determination of Melting Point. (n.d.). Clarion University.

- Innovating with 5-Iodosalicylic Acid: Applications in Research and Development. (2025, December 23). NINGBO INNO PHARMCHEM CO.,LTD.

- FT-IR spectra of salicylic acid (a) control and (b) treated. (n.d.).

- FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. (n.d.). CORE.

- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.

- This compound. (n.d.). PubChem.

- Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2025, December 13).

- 5-Iodosalicylic acid 119-30-2 wiki. (n.d.). Guidechem.

- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. (n.d.). Doc Brown's Chemistry.

- Mass spectrometry of halogen-containing organic compounds. (2025, August 5).

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- The molecule that gave the mass spectrum shown here contains a ha.... (n.d.). Pearson+.

- Solubility of Organic Compounds. (2023, August 31). University of Toronto.

- Mass Spectroscopy - Halo-isotopes. (2019, November 21). A Level Chemistry | EDEXCEL.

- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. (n.d.). Benchchem.

- 5-Iodosalicylic acid. (2025, July 4). ChemicalBook.

- Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide. (n.d.). Benchchem.

- 2-Iodo-5-methylbenzoic acid. (n.d.). PubChem.

- Chemical Properties of 2-Hydroxy-4-methylbenzoic acid (CAS 50-85-1). (n.d.). Cheméo.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- How To Determine PKA Of Organic Compounds?. (2025, February 14). Chemistry For Everyone.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). (n.d.). HMDB.

- 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). (n.d.). NP-MRD.

- This compound, 96% Purity, C8H7IO3, 100 mg. (n.d.). CP Lab Safety.

- 2-Hydroxy-5-iodo-4-methyl-benzoic acid-Inform

- 2-Hydroxy-4-methylbenzoic acid. (n.d.). NIST WebBook.

- Development of Methods for the Determination of pKa Values. (2013, August 8). PMC - NIH.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Hydroxy-p-toluic acid. (n.d.). PubChem.

Sources

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-Hydroxy-5-iodo-4-methyl-benzoic acid-Information-Chemcia Scientific, LLC. [chemcia.com]

- 6. benchchem.com [benchchem.com]

- 7. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

- 12. youtube.com [youtube.com]

- 13. pennwest.edu [pennwest.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. benchchem.com [benchchem.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide to 2-Hydroxy-5-iodo-4-methylbenzoic Acid (CAS: 850146-83-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

2-Hydroxy-5-iodo-4-methylbenzoic acid, a halogenated derivative of 4-methylsalicylic acid, is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] Its unique molecular architecture, featuring a carboxylic acid, a hydroxyl group, a methyl group, and an iodine atom on a benzene ring, offers a versatile platform for the synthesis of more complex molecules. The strategic placement of the iodo and hydroxyl groups makes this compound a valuable building block for creating molecules with specific biological activities and material properties.[1] This guide provides a comprehensive technical overview of its properties, a plausible synthesis pathway, potential applications, and safety considerations to support its use in research and development.

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 850146-83-7 | [1] |

| Molecular Formula | C₈H₇IO₃ | [1] |

| Molecular Weight | 278.04 g/mol | [1] |

| Boiling Point | 388.7°C at 760 mmHg (Predicted) | [1] |

| Density | 2.004 g/cm³ (Predicted) | [1] |

| Flash Point | 188.9°C (Predicted) | [1] |

| Refractive Index | 1.686 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Note: Many of the physical properties are predicted and have not been experimentally verified in publicly available literature.

Synthesis and Purification: A Proposed Protocol

Plausible Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on general methods for the iodination of activated aromatic rings and should be optimized for this specific substrate.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2-hydroxy-4-methylbenzoic acid in a suitable solvent such as glacial acetic acid.

-

Addition of Iodinating Agent: A solution of the iodinating agent, for instance, a mixture of iodine (I₂) and an oxidizing agent like iodic acid (HIO₃) or hydrogen peroxide, is prepared.[2] This mixture is then added dropwise to the solution of the starting material at room temperature with vigorous stirring.

-

Reaction Progression: The reaction mixture is then gently heated to a moderate temperature (e.g., 45-50°C) and stirred for several hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing ice-water. The precipitated solid is collected by vacuum filtration.

-

Purification: The crude product is washed with a cold solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure this compound.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not widely published. The following are predicted characteristics based on the structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons will likely appear as singlets or doublets in the downfield region (δ 6.5-8.0 ppm). The methyl protons should present as a singlet around δ 2.2-2.5 ppm. The hydroxyl and carboxylic acid protons will be broad singlets at a more downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 170 ppm). The aromatic carbons will resonate in the region of δ 110-160 ppm, with the carbon bearing the iodine atom showing a characteristic upfield shift compared to a non-iodinated analogue. The methyl carbon will appear at a high field (δ ~20 ppm).

-

Mass Spectrometry (EI): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 278. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-17 amu), the carboxylic acid group (-45 amu), and potentially the iodine atom (-127 amu).[3]

Applications in Research and Drug Development

This compound serves as a strategic building block in several areas of chemical synthesis.

-

Pharmaceutical Intermediate: This compound is primarily utilized as an intermediate in the synthesis of more complex pharmaceutical agents.[1] The presence of multiple functional groups allows for a variety of coupling reactions and further molecular elaborations. The iodo-substituent is particularly useful for introducing new functionalities via cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.

-

Agrochemical Synthesis: In the agrochemical industry, this molecule can be a precursor for the development of novel pesticides and herbicides.[1] The specific substitution pattern can be tailored to design compounds with selective toxicity to pests while aiming for lower environmental impact.[1]

-

Materials Science: Halogenated organic molecules are of interest in materials science for applications in liquid crystals, organic light-emitting diodes (OLEDs), and as components of specialized polymers. The high atomic weight of iodine can influence properties such as refractive index and density.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1] Recommended storage is at 2-8°C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a chemical intermediate with considerable potential for innovation in drug discovery, agrochemical development, and material science. While publicly available experimental data is currently limited, its structural features suggest a wide range of possible synthetic transformations. This guide provides a foundational understanding of this compound, offering a starting point for researchers and developers to explore its utility in their respective fields. Further experimental validation of its properties and reactivity is warranted to fully unlock its synthetic potential.

References

-

LookChem. Cas 850146-83-7, this compound. [Link]

- Supporting Information for various organic chemistry publications (general reference to NMR d

-

National Center for Biotechnology Information. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercyto and amino benzoic acids. [Link]

- Google Patents. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.

-

National Center for Biotechnology Information. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. [Link]

- Sigma-Aldrich. SAFETY DATA SHEET. (General reference for safety protocols of similar compounds).

-

Chemcia Scientific, LLC. 2-Hydroxy-5-iodo-4-methyl-benzoic acid-Information. [Link]

- Thermo Fisher Scientific. SAFETY DATA SHEET. (General reference for safety protocols of similar compounds).

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Fisher Scientific. SAFETY DATA SHEET. (General reference for safety protocols of similar compounds).

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]

- The Royal Society of Chemistry. Supplementary Information.

-

PubMed. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

-

NIST WebBook. Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. [Link]

-

YouTube. February 3, 2021. [Link]

- Google Patents. JP2003012597A - Method for producing monoiodine of methylbenzoic acid.

-

ResearchGate. Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. [Link]

-

Organic Syntheses Procedure. periodic acid dihydrate. [Link]

-

SpectraBase. 2-Iodo-4-methylbenzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid. [Link]

- Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

- Google Patents. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.

- Google Patents. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.

-

PubMed. Click chemistry for drug development and diverse chemical-biology applications. [Link]

- Google Patents. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.

Sources

An In-depth Technical Guide to the Synthesis and Discovery of 2-Hydroxy-5-iodo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-iodo-4-methylbenzoic acid, a polysubstituted aromatic carboxylic acid, serves as a crucial building block in the synthesis of a diverse range of high-value molecules. Its unique arrangement of functional groups—a hydroxyl, a carboxyl, a methyl, and an iodo group—renders it a versatile intermediate in the pharmaceutical, agrochemical, and dye industries.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, delving into the mechanistic principles, experimental protocols, and the scientific rationale underpinning its preparation. While the specific "discovery" of this molecule is not historically documented as a singular event, its emergence is intrinsically linked to the broader exploration of halogenated aromatic compounds as key synthetic intermediates.

Introduction: Significance and Applications

This compound, with the molecular formula C₈H₇IO₃, is a white to off-white solid. The strategic placement of the iodo group, a versatile halogen, allows for a variety of subsequent chemical transformations, most notably carbon-carbon and carbon-heteroatom bond-forming reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular architectures.

The primary utility of this compound lies in its role as a key intermediate. In the pharmaceutical industry , it is instrumental in the synthesis of novel therapeutic agents. The iodinated aromatic core provides a scaffold that can be readily modified to optimize biological activity and pharmacokinetic properties.[1] In the agrochemical sector , this compound contributes to the development of new pesticides and herbicides.[1] Furthermore, in the dye industry , it serves as a precursor for the synthesis of specialized colorants.[1]

Strategic Synthesis: The Iodination of 4-Methylsalicylic Acid

The most direct and logical synthetic route to this compound is through the electrophilic iodination of the readily available starting material, 4-methylsalicylic acid (also known as 4-methyl-2-hydroxybenzoic acid or p-cresotic acid).

Mechanistic Rationale and Regioselectivity

The regioselectivity of the iodination reaction is governed by the directing effects of the substituents on the aromatic ring:

-

Hydroxyl Group (-OH): A strongly activating ortho-, para- director.

-

Methyl Group (-CH₃): A weakly activating ortho-, para- director.

-

Carboxyl Group (-COOH): A deactivating meta- director.

The powerful activating and para-directing effect of the hydroxyl group is the dominant influence. This strongly favors electrophilic substitution at the position para to the hydroxyl group, which is the C5 position. The ortho positions to the hydroxyl group are C3 and C5. While the C3 position is sterically less hindered, the electronic activation from the hydroxyl group at the C5 position, which is also ortho to the activating methyl group, makes it the most favorable site for iodination.

Synthetic Methodologies

Two primary methodologies are prevalent for the iodination of activated aromatic rings like 4-methylsalicylic acid:

-

Iodine with an Oxidizing Agent: This classic method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidizing agent converts the less reactive I₂ into a more potent electrophilic iodine species (e.g., I⁺). Common oxidizing agents include nitric acid, hydrogen peroxide, and iodic acid.

-

N-Iodosuccinimide (NIS) with an Acid Catalyst: NIS is a mild and efficient source of electrophilic iodine. In the presence of a strong acid catalyst, such as trifluoroacetic acid (TFA), NIS becomes activated, generating a highly reactive iodinating species. This method often offers excellent regioselectivity and milder reaction conditions compared to the use of iodine and strong oxidizing agents.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for each critical step.

Synthesis of the Starting Material: 4-Methylsalicylic Acid

4-Methylsalicylic acid can be prepared from p-cresol via the Kolbe-Schmitt reaction. This involves the carboxylation of the corresponding phenoxide.

Protocol 1: Synthesis of 4-Methylsalicylic Acid

-

Preparation of Potassium p-cresolate: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve potassium hydroxide (1.1 eq) in a minimal amount of water. Add p-cresol (1.0 eq) to the solution.

-

Removal of Water: Heat the mixture under vacuum to remove the water, yielding the dry potassium p-cresolate. Causality: The presence of water can interfere with the subsequent carboxylation reaction.

-

Carboxylation: Allow the flask to cool to room temperature and then introduce a positive pressure of dry carbon dioxide. Heat the sealed flask in an autoclave or a high-pressure reactor to 150-180 °C for 4-6 hours. Causality: High pressure and temperature are necessary to drive the carboxylation of the less reactive phenoxide.

-

Work-up: After cooling, dissolve the solid reaction mass in hot water. Acidify the solution with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of 4-methylsalicylic acid.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from ethanol/water to yield pure 4-methylsalicylic acid.

Synthesis of this compound via Iodination

Protocol 2: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This method is often preferred for its mildness and high regioselectivity.

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 4-methylsalicylic acid (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Addition of Reagents: Add N-Iodosuccinimide (1.05 eq) to the solution. Cool the mixture in an ice bath and slowly add trifluoroacetic acid (catalytic amount, e.g., 0.1 eq) with stirring. Causality: The acid catalyst activates the NIS, making it a more potent electrophile. The slight excess of NIS ensures complete consumption of the starting material.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to afford pure this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇IO₃ | [2] |

| Molecular Weight | 278.04 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | 388.7 °C at 760 mmHg (Predicted) | [1] |

Visualization of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is a prime example of strategic electrophilic aromatic substitution. By understanding the directing effects of the substituents on the starting material, 4-methylsalicylic acid, a regioselective iodination can be achieved. The use of modern iodinating reagents like N-Iodosuccinimide offers a mild and efficient route to this valuable synthetic intermediate. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently synthesize and utilize this important chemical building block in their respective fields.

References

-

PubChem. (n.d.). 4-Methylsalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Hydroxy-4-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Spectroscopic Data for 2-Hydroxy-5-iodo-4-methylbenzoic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Hydroxy-5-iodo-4-methylbenzoic acid, a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of direct experimental spectra in the public domain, this document synthesizes data from analogous compounds and established spectroscopic principles to offer a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₇IO₃) possesses a polysubstituted benzene ring with a hydroxyl, an iodo, a methyl, and a carboxylic acid group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint that can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for confirming its structure.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl group is strongly activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The iodine atom exerts a moderate deactivating effect.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-3 | ~6.9 - 7.1 | Singlet | - |

| H-6 | ~8.0 - 8.2 | Singlet | - |

| -CH₃ | ~2.3 - 2.5 | Singlet | - |

| -OH | ~10.0 - 12.0 | Broad Singlet | - |

| -COOH | ~11.0 - 13.0 | Broad Singlet | - |

Causality Behind Predictions:

-

Aromatic Protons (H-3 and H-6): The protons on the aromatic ring are in different chemical environments. H-3 is ortho to the strongly electron-donating hydroxyl group, which would typically shift it upfield. However, it is also meta to the electron-withdrawing carboxylic acid and iodo groups. H-6 is ortho to the iodo and meta to the hydroxyl and methyl groups. Based on data for similar compounds like 5-iodosalicylic acid, where the proton ortho to the iodine is significantly downfield, H-6 is predicted to be the most downfield aromatic proton[1]. The proton ortho to the hydroxyl group (H-3) is expected to be more shielded and thus at a lower chemical shift. Due to the substitution pattern, these protons are not expected to show significant coupling to each other, appearing as singlets.

-

Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to have a chemical shift in the typical range for aryl methyl groups, around 2.3-2.5 ppm, appearing as a sharp singlet.

-

Acidic Protons (-OH and -COOH): The phenolic hydroxyl and carboxylic acid protons are acidic and their chemical shifts are highly dependent on solvent and concentration. They typically appear as broad singlets at very downfield positions and readily exchange with D₂O. The intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, characteristic of salicylic acid derivatives, can further influence their chemical shifts[2].

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| -COOH | ~170 - 175 |

| C-2 (C-OH) | ~158 - 162 |

| C-4 (C-CH₃) | ~140 - 145 |

| C-6 (C-H) | ~135 - 140 |

| C-1 (C-COOH) | ~115 - 120 |

| C-3 (C-H) | ~110 - 115 |

| C-5 (C-I) | ~85 - 90 |

| -CH₃ | ~20 - 25 |

Causality Behind Predictions:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded and will appear at the lowest field, typically between 170 and 175 ppm[3].

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the hydroxyl group (C-2) will be significantly deshielded due to the oxygen's electronegativity, appearing around 158-162 ppm. The carbon bearing the iodine (C-5) will be shifted upfield due to the "heavy atom effect," appearing at a characteristic low chemical shift for iodinated carbons, around 85-90 ppm. The other aromatic carbons are assigned based on established substituent effects in substituted benzoic acids[4][5].

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

NMR Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data

The IR spectrum of this compound will be dominated by the absorptions of the carboxylic acid and hydroxyl groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretching of the hydrogen-bonded carboxylic acid and phenol |

| ~1700 | Strong, Sharp | C=O (carbonyl) stretching of the carboxylic acid |

| ~1600 - 1450 | Medium to Strong | C=C stretching vibrations within the aromatic ring |

| ~1420 | Medium | In-plane O-H bending coupled with C-O stretching |

| ~1300 | Medium | C-O stretching |

| ~920 | Broad, Medium | Out-of-plane O-H bending of the carboxylic acid dimer |

| Below 600 | Weak to Medium | C-I stretching vibration |

Causality Behind Predictions:

-

O-H Stretching: The most prominent feature will be a very broad and strong absorption band from 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. This band will also encompass the phenolic O-H stretch[6].

-

C=O Stretching: A strong, sharp absorption around 1700 cm⁻¹ is expected for the carbonyl (C=O) stretching of the carboxylic acid. Intramolecular hydrogen bonding with the ortho-hydroxyl group may cause a slight shift in this frequency compared to benzoic acid itself.

-

Aromatic C=C Stretching: Several medium to strong bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations of the aromatic ring.

-

C-I Stretching: The carbon-iodine bond vibration is expected to appear at a low frequency, typically below 600 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR)

-

Background Collection: Record a background spectrum with a clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.

-

Pressure Application: Use the ATR pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectral Acquisition: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectroscopy Workflow Diagram

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| Predicted m/z | Ion Formula | Fragmentation Pathway |

| 292 | [C₈H₇IO₃]⁺ | Molecular Ion (M⁺) |

| 275 | [C₈H₆IO₂]⁺ | Loss of -OH |

| 247 | [C₈H₇IO]⁺ | Loss of -COOH |

| 165 | [C₈H₅O₃]⁺ | Loss of I |

| 120 | [C₇H₄O₂]⁺ | Loss of I and -CH₃ |

| 92 | [C₆H₄O]⁺ | Further fragmentation |

Causality Behind Predictions:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 292, corresponding to the molecular weight of the compound. Aromatic compounds typically show a relatively stable molecular ion.

-

Key Fragmentations:

-

Loss of -OH (m/z 275): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical.

-

Loss of -COOH (m/z 247): Decarboxylation, the loss of the entire carboxylic acid group, is also a likely fragmentation pathway.

-

Loss of Iodine (m/z 165): The C-I bond is relatively weak, and the loss of an iodine radical is a characteristic fragmentation for iodinated aromatic compounds.

-

Further fragmentation of these primary ions will lead to the other observed peaks in the spectrum. The fragmentation of benzoic acid and its derivatives is well-documented and serves as a basis for these predictions[7][8].

-

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Ionize the sample using electron impact (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectrometry Fragmentation Diagram

Caption: Predicted fragmentation of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile for the structural elucidation of this compound. While the data presented in this guide is predictive, it is based on sound spectroscopic principles and data from closely related compounds, offering a reliable reference for researchers working with this molecule. Experimental verification of these predictions is recommended for definitive structural confirmation.

References

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.

- 5-Iodosalicylic acid(119-30-2) 1H NMR spectrum. ChemicalBook.

- Infrared and ultraviolet laser spectroscopy of jet-cooled substituted salicylic acids; substitution effects on the excited state intramolecular proton transfer in salicylic acid. Taylor & Francis Online.

- Iodination of Phenols: Lab Procedure & Arom

- Salicylic Acids as Readily Available Starting Materials for the Synthesis of meta-Substituted Biaryls. The Royal Society of Chemistry.

- Infrared and ultraviolet laser spectroscopy of jet-cooled substituted salicylic acids. Taylor & Francis Online.

- 4-Methylsalicylic acid(50-85-1) 1H NMR spectrum. ChemicalBook.

- Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids. R Discovery.

- An algorithm for predicting the NMR shielding of protons over substituted benzene rings.

- The H NMR analysis of the hydrogens in salicylic acid. Chemistry Stack Exchange.

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)

- FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. CORE.

- 4-Methylsalicylic acid 50-85-1 wiki. Guidechem.

- The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.

- Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts.

- Infrared spectra of substituted salicylic acids and their esters. RSC Publishing.

- 4-Methylsalicylic acid - Optional[

- 5-Iodosalicylic acid | C7H5IO3 | CID 8388. PubChem.

- (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives.

- A New Rapid and Specific Iodination Reagent for Phenolic Compounds. MDPI.

- 2-Hydroxy-p-toluic acid | C8H8O3 | CID 5788. PubChem.

- C-NMR spectrum - did assign the molecule letters right? : r/chemhelp. Reddit.

- Mass Spectrometry: Fragment

- 13-C NMR Chemical Shift Table.pdf.

- Short Summary of 1H-NMR Interpret

- 5-Iodosalicylic acid 119-30-2 wiki. Guidechem.

- 4-Methylsalicylic acid. Wikipedia.

- Physical and analytical data of iodo-phenols.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-

- Phenol, 2-iodo-. NIST WebBook.

- The calculated 13 C and 1 H NMR chemical shifts of salicylic acid.

- How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Deriv

- Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ioniz

- CHAPTER 2 Fragmentation and Interpret

- Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water.

- Salicylic acid(69-72-7) 1H NMR spectrum. ChemicalBook.

- Salicylic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry.

- Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Freie Universität Berlin.

- 5-IODOSALICYLIC ACID. gsrs.

Sources

- 1. 5-Iodosalicylic acid(119-30-2) 1H NMR spectrum [chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. faculty.fiu.edu [faculty.fiu.edu]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. geo.fu-berlin.de [geo.fu-berlin.de]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Hydroxy-5-iodo-4-methylbenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Hydroxy-5-iodo-4-methylbenzoic acid (C₈H₇IO₃). As a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes, a thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, biological activity, and material properties.[1] This document elucidates the intricate interplay of steric and electronic effects governed by the substituents on the benzoic acid core, with a particular focus on the dominant role of intramolecular hydrogen bonding in defining its preferred conformation. Methodologies for structural characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, are detailed to provide a robust framework for researchers and drug development professionals.

Introduction and Significance

This compound is a polysubstituted aromatic carboxylic acid. Its molecular framework, derived from salicylic acid, is adorned with a methyl group and an iodine atom, bestowing upon it a unique combination of chemical properties. The molecular formula is C₈H₇IO₃, and it has a molecular weight of approximately 278.04 g/mol .[1] The strategic placement of the hydroxyl, iodo, methyl, and carboxyl groups makes this compound a versatile intermediate in organic synthesis.[1] Specifically, the iodine atom provides a reactive handle for carbon-carbon bond formation through powerful cross-coupling reactions like Suzuki and Stille coupling, which are foundational in modern medicinal chemistry.[2] Its utility as a precursor in the synthesis of diverse and complex molecules underscores the critical need for a detailed structural and conformational understanding.[1]

Molecular Structure and Substituent Effects

The foundational structure is a benzene ring, which imparts aromaticity and planarity. The properties of the molecule are heavily influenced by the electronic nature of its four distinct substituents:

-

Carboxyl Group (-COOH): This electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution and is a meta-director. It also serves as a hydrogen bond donor and acceptor.

-

Hydroxyl Group (-OH): Located at the C2 (ortho) position relative to the carboxyl group, this is a strong electron-donating group that activates the ring. It is a key participant in intramolecular hydrogen bonding.

-

Methyl Group (-CH₃): Positioned at C4, this is a weakly electron-donating group that contributes to the overall electronic profile and provides steric bulk.

-

Iodo Group (-I): The iodine atom at C5 exhibits a dual electronic effect. It is deactivating due to its inductive electron-withdrawing nature but directs incoming electrophiles to the ortho and para positions due to resonance effects.

The interplay of these groups dictates the molecule's reactivity and its supramolecular assembly in the solid state.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇IO₃ | [1][3] |

| Molecular Weight | 278.04 g/mol | [1] |

| Boiling Point | 388.7°C at 760 mmHg | [1] |

| Density | 2.004 g/cm³ | [1] |

| Refractive Index | 1.686 | [1] |

Conformational Analysis: The Dominance of Intramolecular Hydrogen Bonding

The conformation of this compound is primarily determined by the rotational barrier around the single bond connecting the carboxylic acid group to the aromatic ring. While free rotation is theoretically possible, the presence of the ortho-hydroxyl group introduces a powerful conformational lock.

Intramolecular Hydrogen Bond

A strong intramolecular hydrogen bond forms between the hydrogen atom of the C2-hydroxyl group and the carbonyl oxygen of the C1-carboxylic acid. This interaction creates a stable, planar, six-membered ring system. This phenomenon is characteristic of salicylic acid and its derivatives and is the single most important factor governing the molecule's conformation.[2] This hydrogen bond significantly restricts the rotation of the carboxylic acid group, forcing it to be nearly coplanar with the benzene ring.

The causality behind this preference is energetic stabilization. The formation of this internal hydrogen bond lowers the overall energy of the molecule, making this planar conformation the global minimum on the potential energy surface.

Caption: Intramolecular hydrogen bond in this compound.

Intermolecular Interactions

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a cornerstone technique for the structural elucidation of organic molecules. The ¹H NMR spectrum provides definitive evidence for the substitution pattern on the aromatic ring.

Table 2: ¹H NMR Spectroscopic Data of this compound

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-6 | 7.91 | Doublet (d) | 8.2 |

| H-3 | 7.84 | Singlet (s) | - |

| -CH₃ | 2.36 | Singlet (s) | - |

| -COOH | Not Reported | Broad Singlet | - |

| -OH | Not Reported | Broad Singlet | - |

| Note: Data acquired in CDCl₃. The chemical shifts of acidic protons (-COOH, -OH) are variable and often appear as broad signals. |

Correction Note: Some public domain data may conflate assignments. Based on typical substituent effects, the downfield signal at 7.91 ppm is likely H-6 (ortho to the withdrawing carboxyl group), and the signal at 7.84 ppm corresponds to H-3. The lack of coupling for H-3 is consistent with its isolation from other protons.

Experimental Protocol: NMR Data Acquisition

This protocol provides a self-validating system for obtaining high-quality NMR spectra for structural verification.

1. Sample Preparation: a. Accurately weigh 5-10 mg of high-purity this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. c. Ensure complete dissolution; gentle vortexing may be applied.

2. Instrument Setup & Calibration: a. Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). b. Perform standard instrument shimming to optimize magnetic field homogeneity. c. Reference the chemical shifts to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H).[4]

3. ¹H NMR Spectrum Acquisition: a. Acquire a standard 1D proton spectrum using a 30-degree pulse angle. b. Set a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.[4] c. Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.[4]

4. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction and baseline correction to obtain a clean spectrum. c. Integrate the signals to determine the relative ratios of the protons. d. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Caption: Standardized workflow for NMR-based structural elucidation.

Conclusion

The molecular architecture of this compound is defined by a planar, substituted benzene core. Its conformation is rigidly controlled by a strong intramolecular hydrogen bond between the C2-hydroxyl and the C1-carboxyl groups, which locks the carboxylic acid into a coplanar orientation with the aromatic ring. This structural constraint is a key determinant of the molecule's chemical behavior and its efficacy as a synthetic intermediate. The spectroscopic data provided, along with the detailed analytical protocols, offer researchers a robust foundation for the confident identification and utilization of this important chemical entity in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility of 2-Hydroxy-5-iodo-4-methylbenzoic Acid in Different Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2-Hydroxy-5-iodo-4-methylbenzoic acid, a substituted salicylic acid derivative, presents a molecular structure with diverse functional groups that significantly influence its interaction with various solvents. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and offers detailed, field-proven experimental protocols for its quantitative determination. While specific experimental solubility data for this compound is not extensively available in published literature, this document equips researchers, scientists, and drug development professionals with the necessary tools and theoretical framework to conduct these crucial assessments in-house, ensuring data integrity and adherence to Good Laboratory Practices (GLP).

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to market, solubility is a fundamental physical property that can dictate its success or failure.[1] Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the development of an effective oral dosage form. Conversely, understanding the solubility of a compound in various organic solvents is essential for purification, crystallization, and formulation processes. This compound (Figure 1), as a potential pharmacophore, requires a thorough characterization of its solubility profile to enable its advancement in the drug development pipeline.

Figure 1: Chemical Structure of this compound

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Iodobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the burgeoning field of substituted iodobenzoic acids and their derivatives, compounds that are demonstrating significant promise across a spectrum of therapeutic areas. Moving beyond their established role as versatile intermediates in pharmaceutical synthesis, this document delves into their intrinsic biological activities, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. By examining their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation, this guide aims to equip researchers and drug development professionals with the critical knowledge to navigate and innovate within this exciting chemical space.

Introduction: The Expanding Role of Iodobenzoic Acids in Medicinal Chemistry

Substituted iodobenzoic acids, characterized by an iodine atom and other functional groups attached to a benzoic acid backbone, have long been valued as key building blocks in organic synthesis. The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1] However, a growing body of evidence reveals that these compounds are not merely passive scaffolds but possess inherent biological activities that are ripe for therapeutic exploitation.

The unique electronic and steric properties conferred by the iodine atom, in concert with other substituents on the aromatic ring, give rise to a diverse range of pharmacological effects. This guide will systematically explore these activities, providing both the foundational science and the practical insights necessary for advancing research and development in this area.

Anticancer Activity: Inducing Apoptosis and Modulating Key Signaling Pathways

The quest for novel anticancer agents is a cornerstone of modern drug discovery. Substituted iodobenzoic acids and their derivatives have emerged as a promising class of compounds that can induce cell death in cancer cells through various mechanisms, most notably the induction of apoptosis.

Mechanism of Action: The Intrinsic Pathway of Apoptosis

A significant body of research points towards the ability of iodinated compounds to trigger the mitochondria-mediated intrinsic pathway of apoptosis. This programmed cell death cascade is a critical defense against tumorigenesis. Molecular iodine itself has been shown to induce caspase-independent apoptosis in human breast carcinoma cells by dissipating the mitochondrial membrane potential and up-regulating the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. The translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus further contributes to cell death.

Derivatives of iodobenzoic acid have been shown to modulate the delicate balance between pro- and anti-apoptotic proteins. For instance, certain compounds can significantly increase the Bax/Bcl-2 ratio, tipping the cellular scales towards apoptosis.[2][3][4] This modulation disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in the systematic dismantling of the cancer cell.

Below is a diagram illustrating the central role of mitochondria and the Bcl-2 family of proteins in the intrinsic apoptosis pathway, a key target for many substituted iodobenzoic acid derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

A fundamental step in evaluating the anticancer potential of novel compounds is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1][5]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted iodobenzoic acid derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include appropriate controls (untreated cells and vehicle control).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

MTT Addition: Following incubation, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of substituted iodobenzoic acids is highly dependent on the nature and position of the substituents on the aromatic ring. While a comprehensive SAR is still evolving, several key trends have been observed:

-

Position of the Iodine Atom: The position of the iodine atom (ortho, meta, or para) can significantly influence the compound's activity.

-

Electron-Withdrawing and -Donating Groups: The presence of other electron-withdrawing or -donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its ability to cross cell membranes and reach its intracellular target.

Table 1: Representative IC50 Values of Substituted Iodobenzoic Acid Derivatives against Cancer Cell Lines

| Compound Class | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| Iodinated-4-aryloxymethyl-coumarins | 6-chloro, 4-iodo-phenoxymethyl | MDA-MB-231 (Breast) | Potent | [6][7] |

| Iodinated-4-aryloxymethyl-coumarins | 7-chloro, 4-iodo-phenoxymethyl | A-549 (Lung) | Potent | [6][7] |

| Tricyclic Benzoic Acid Derivatives | Varies | AML Cell Lines | Varies | [8][9] |

| Benzoic Acid Substituted Quinazolinones | Varies | MCF-7 (Breast) | Moderate to Good | [10] |

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Substituted iodobenzoic acids and their derivatives are showing considerable promise in this area.

Mechanism of Action: Targeting Essential Bacterial Enzymes

While the exact mechanisms are still under investigation for many derivatives, a promising target for some of these compounds is glucosamine-6-phosphate (GlcN-6-P) synthase .[10][11][12][13] This enzyme is crucial for the biosynthesis of the bacterial cell wall, making it an attractive target for antimicrobial drug development. Inhibition of GlcN-6-P synthase disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Docking studies have suggested that some iodobenzoic acid derivatives may act as competitive inhibitors of this enzyme.

Experimental Protocol: Determining Antimicrobial Susceptibility via Broth Microdilution

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

-

Serial Dilution of Compounds: In a 96-well microtiter plate, perform serial twofold dilutions of the substituted iodobenzoic acid derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Minimum Bactericidal Concentration (MBC) Determination (Optional): To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

Substituted iodobenzoic acids represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research should focus on:

-

Lead Optimization: Synthesizing and screening novel derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for different derivatives to enable rational drug design.

-

In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models.

-

Combating Drug Resistance: Exploring the potential of these compounds to overcome existing drug resistance mechanisms, particularly in the context of cancer and infectious diseases.

By continuing to explore the rich chemical space of substituted iodobenzoic acids, the scientific community is well-positioned to unlock new therapeutic avenues for a host of challenging diseases.

References

- The Role of 2-Bromo-5-iodobenzoic Acid in Pharmaceutical Intermediate Synthesis.

-

Iodinated contrast agents and their potential for antitumor chemotherapy - ResearchGate. Available at: [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC - NIH. Available at: [Link]

-

Structural and Functional Basis of Cyclooxygenase Inhibition - ACS Publications. Available at: [Link]

-

Mechanism of inhibition of novel COX-2 inhibitors. | Semantic Scholar. Available at: [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. Available at: [Link]

-

Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - ResearchGate. Available at: [Link]

-

Synthesis, structure-activity relationship of iodinated-4-aryloxymethyl-coumarins as potential anti-cancer and anti-mycobacterial agents - ResearchGate. Available at: [Link]

-

Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - NIH. Available at: [Link]

-

Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. - Oriental Journal of Chemistry. Available at: [Link]

-

Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC - NIH. Available at: [Link]

-

Synthesis, structure-activity relationship of iodinated-4-aryloxymethyl-coumarins as potential anti-cancer and anti-mycobacterial agents - PubMed. Available at: [Link]

-

Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones - Der Pharma Chemica. Available at: [Link]

-

Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed. Available at: [Link]

-

Virtual Screening of Novel Glucosamine-6-Phosphate Synthase Inhibitors - PubMed. Available at: [Link]

-

Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - NIH. Available at: [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. Available at: [Link]

-

Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - NIH. Available at: [Link]

-

Phosphonate and Thiasugar Analogues of Glucosamine-6-phosphate: Activation of the glmS Riboswitch and Antibiotic Activity - PMC - NIH. Available at: [Link]

-

Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed. Available at: [Link]

-

m-Iodobenzoic acid complexes with selected metals: molecular structure and antimicrobial activity - PubMed. Available at: [Link]

-

Upregulation of Bcl2 inhibits apoptosis-driven BAX insertion but favors BAX relocalization in mitochondria | Request PDF - ResearchGate. Available at: [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. Available at: [Link]

-

Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC - NIH. Available at: [Link]

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC - PubMed Central. Available at: [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]

-

Bcl-2 changes conformation to inhibit Bax oligomerization - PMC - PubMed Central - NIH. Available at: [Link]

-

Chalcogen-Varied Imidazolone Derivatives as Antibiotic Resistance Breakers in Staphylococcus aureus Strains - MDPI. Available at: [Link]

-